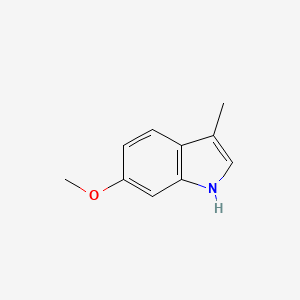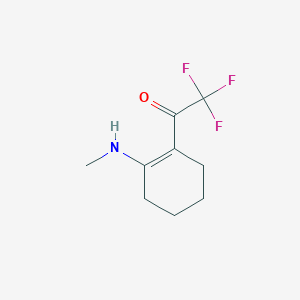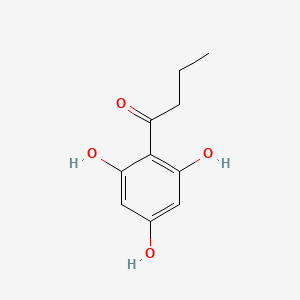
1-(2,4,6-Trihydroxyphenyl)butan-1-one
Vue d'ensemble
Description
“1-(2,4,6-Trihydroxyphenyl)butan-1-one” is a chemical compound that is also known as a 2-acylphloroglucinol . It is also found in other fruits such as peaches, grapes, apples, various berries, vegetables, and in the bark of yew, maple, and pine .
Synthesis Analysis
The synthesis of “1-(2,4,6-Trihydroxyphenyl)butan-1-one” can be achieved through the Friedel-Craft acylation reaction between phloroglucinol and acetic anhydride in ethyl acetate at room temperature with CuSO4.5H2O catalyst .
Molecular Structure Analysis
The molecular formula of “1-(2,4,6-Trihydroxyphenyl)butan-1-one” is C10H12O4 . The exact mass is 196.073563 Da .
Physical And Chemical Properties Analysis
The molecular weight of “1-(2,4,6-Trihydroxyphenyl)butan-1-one” is 196.2 g/mol . The density is 1.314 g/cm3 .
Applications De Recherche Scientifique
Application in Fungal Pathogen Research
Scientific Field
Mycology and Plant Pathology
Summary of Application
This compound was used in a study on the plant pathogen Stagonospora nodorum. The researchers were investigating the biosynthesis of fungal aromatic compounds, which are structurally diverse secondary metabolites .
Methods of Application
The researchers used chemical epigenetic modifiers to induce the expression of dormant biosynthetic genes in the fungus. The supplementation of histone deacetylase inhibitors to the culture medium resulted in the isolation of three aromatic compounds, including "1-(2,4,6-Trihydroxyphenyl)butan-1-one" .
Results
The study led to the isolation of a novel natural butyrophenone, along with two known aromatic polyketides .
Application in Green Chemistry
Scientific Field
Green Chemistry
Summary of Application
This compound has been synthesized through a Friedel-Craft acylation reaction between phloroglucinol and acetic anhydride .
Methods of Application
The reaction was carried out at room temperature with CuSO4.5H2O as a catalyst. The reactions were performed with various weights of the catalyst .
Results
The reaction could be completed in 8-23 hours and produced the compound in good to excellent yields .
Application in Antioxidant Research
Scientific Field
Biochemistry and Pharmacology
Summary of Application
This compound has been studied for its potential antioxidant activity. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Methods of Application
ABTS, DPPH, and FRAP assays were performed to determine the antioxidant activity of this compound and various related phenols .
Results
The study suggested that “1-(2,4,6-Trihydroxyphenyl)butan-1-one” could have potential antioxidant properties .
Application in Chemical Synthesis
Scientific Field
Organic Chemistry
Summary of Application
This compound is available for purchase from chemical suppliers, suggesting that it may be used as a reagent or intermediate in chemical synthesis .
Methods of Application
The specific methods of application in chemical synthesis would depend on the reaction being performed .
Results
The results would vary depending on the specific reaction being performed .
Application in Mass Spectrometry
Scientific Field
Analytical Chemistry
Summary of Application
This compound, also known as Ethanone, 1-(2,4,6-trihydroxyphenyl)-, is often used in mass spectrometry, which is a powerful tool for determining the masses of particles, the elemental composition of a sample or molecule, and potentially, the chemical structures of molecules .
Methods of Application
The specific methods of application in mass spectrometry would depend on the specific experiment being performed .
Results
The results would vary depending on the specific experiment being performed .
Application in Green Catalyst Research
Summary of Application
A novel synthesis of 1,1’-(2,4,6-trihydroxy-1,3-phenylene)bis(ethan-1-one) (DAPG) using CuSO4.5H2O as a green catalyst has been reported .
Results
This reaction could be completed in 8-23 hours and produced DAPG compound in good to excellent yields .
Propriétés
IUPAC Name |
1-(2,4,6-trihydroxyphenyl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-2-3-7(12)10-8(13)4-6(11)5-9(10)14/h4-5,11,13-14H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFOTVGLNZUKLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=C(C=C1O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70296973 | |
| Record name | 1-(2,4,6-trihydroxyphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70296973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4,6-Trihydroxyphenyl)butan-1-one | |
CAS RN |
2437-62-9 | |
| Record name | NSC112933 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112933 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2,4,6-trihydroxyphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70296973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



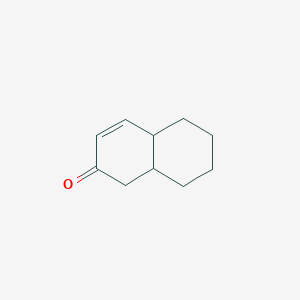
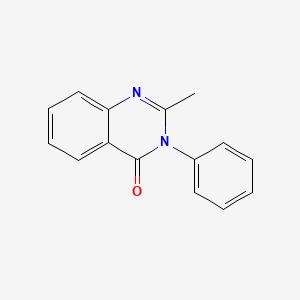
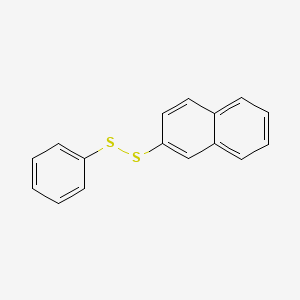
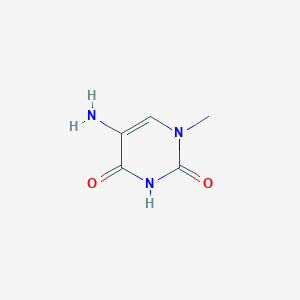
![Benzimidazo[1,2-c]quinazoline](/img/structure/B3050141.png)
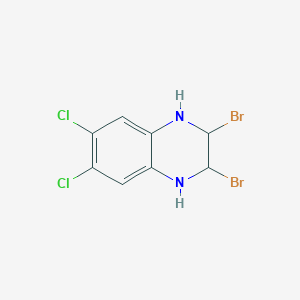
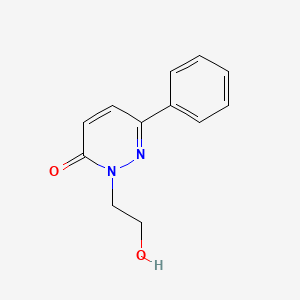
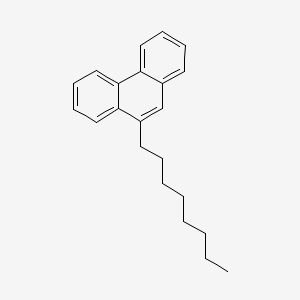
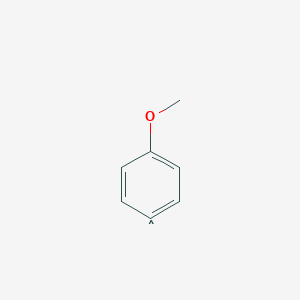
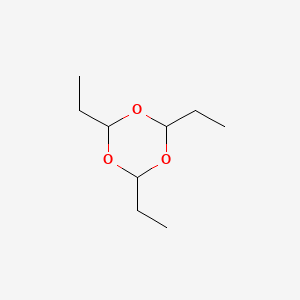
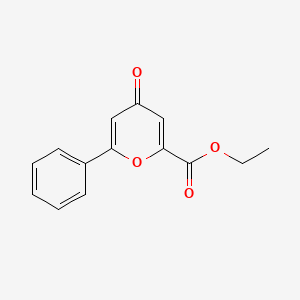
![Phosphonic acid, [(2-cyanophenyl)methyl]-, diethyl ester](/img/structure/B3050153.png)
